molecular formula C6H7NO2S B186581 Methyl 2-aminothiophene-3-carboxylate CAS No. 4651-81-4

Methyl 2-aminothiophene-3-carboxylate

Cat. No. B186581
CAS RN: 4651-81-4
M. Wt: 157.19 g/mol
InChI Key: DGGJQLCAYQCPDD-UHFFFAOYSA-N
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Description

Methyl 2-aminothiophene-3-carboxylate is a thiophenecarboxylic acid . It is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .


Synthesis Analysis

Methyl- and ethyl-2-amino thiophene-3-carboxylate derivatives were synthesized by a simple one-pot condensation reaction of the ketone, elemental sulfur, and methyl- or ethylcyanoacetate in the presence of morpholine as a catalyst . Another synthesis method involves the Chan-Lam cross-coupling of methyl 2-aminothiophene-3-carboxylate with both arylboronic acids and potassium aryltrifluoroborate salts .


Molecular Structure Analysis

Single crystal X-ray diffraction analysis reveals that Methyl 2-aminothiophene-3-carboxylate crystallizes in the monoclinic crystal system P21/c space group .


Chemical Reactions Analysis

The compound is a key intermediate in organic synthesis, medicine, dyes, and pesticides . It is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .


Physical And Chemical Properties Analysis

The molecular weight of Methyl 2-aminothiophene-3-carboxylate is 157.19 g/mol . It has a XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability .

Scientific Research Applications

Synthesis of Ureas

Methyl 2-aminothiophene-3-carboxylate is utilized in the synthesis of 4-nitro and 4-aminothienyl ureas . These ureas have potential applications in various fields, including medicinal chemistry and agriculture .

Total Synthesis of Alkaloids

This compound plays a role in the total synthesis of quinazolinocarboline alkaloids . These alkaloids are studied for their diverse pharmacological properties .

Preparation of Thienopyrimidinone Analogs

It is also used in the preparation of thienopyrimidinone analogs , which are important in the development of new therapeutic agents .

Intermediate in Organic Synthesis

Methyl 2-aminothiophene-3-carboxylate serves as a key intermediate in organic synthesis . Its applications extend to the production of medicines, dyes, and pesticides .

Mechanism of Action

Target of Action

Methyl 2-aminothiophene-3-carboxylate (MATC) primarily targets enzymes and receptors involved in various biochemical pathways. It is known to interact with proteins such as kinases and integrases, which play crucial roles in cellular signaling and viral replication .

Mode of Action

MATC interacts with its targets through hydrogen bonding and electrostatic interactions. The amino and carboxyl groups of MATC facilitate these interactions, leading to inhibition or modulation of the target enzymes’ activity. This can result in the disruption of normal cellular processes or viral replication cycles .

Biochemical Pathways

MATC affects several biochemical pathways, including those involved in cell proliferation, apoptosis, and viral integration. By inhibiting key enzymes in these pathways, MATC can induce cell cycle arrest, promote apoptosis, and prevent viral integration into the host genome .

Pharmacokinetics

The pharmacokinetics of MATC involve its absorption, distribution, metabolism, and excretion (ADME). MATC is absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, MATC’s action results in the inhibition of enzyme activity, leading to reduced cell proliferation and increased apoptosis. At the cellular level, this translates to the suppression of tumor growth and the inhibition of viral replication, making MATC a potential candidate for anticancer and antiviral therapies .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence MATC’s action. For instance, extreme pH levels can affect its stability and efficacy, while high temperatures may enhance its degradation. Additionally, interactions with other drugs or biomolecules can modulate its activity and therapeutic outcomes .

: Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate

Safety and Hazards

Methyl 2-aminothiophene-3-carboxylate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment/face protection and should be used only in a well-ventilated area .

Future Directions

The compound is a significantly important intermediate in pharmaceutical products and agrochemical products . It is also a key starting material in agrochemical products, providing herbicidal protection . Therefore, future research could focus on its potential applications in these areas.

properties

IUPAC Name

methyl 2-aminothiophene-3-carboxylate
Source PubChem
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InChI

InChI=1S/C6H7NO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGJQLCAYQCPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70196863
Record name Methyl 2-amino-3-thenoate
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Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 2-aminothiophene-3-carboxylate

CAS RN

4651-81-4
Record name Methyl 2-amino-3-thiophenecarboxylate
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Synthesis routes and methods

Procedure details

A mixture of methyl cyanoacetate (3.25 g, 32.3 mmol), 1,4dithiane-2,5diol (5 g, 32.8 mmol), triethylamine (1 mL, 7.71 mmol) in EtOH (50 mL) is stirred at 40° C. for 1 h. The cooled solution is eluted through a silica plug with CH2Cl2 . The filtrate is stripped to dryness to give crude methyl 2-aminothiophene-3-carboxylate which is carried on to the next reaction. 1H NMR (DMSO) δ 7.26 (1H, s), 6.82 (1H, d, J=5.8 Hz), 6.28 (1H, d, J=5.8 Hz), 3.69 (3H, s)
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic applications of Methyl 2-aminothiophene-3-carboxylate?

A1: Methyl 2-aminothiophene-3-carboxylate serves as a key starting material for synthesizing various thieno[2,3-d]pyrimidine derivatives. This is achieved through a multi-step process involving cyclization, chlorination, substitution with amines like morpholine or piperazine, amidation, and other modifications. [, ] For instance, it can be reacted with ferrocenecarboxylic acid to yield Methyl 2‐[(ferrocenylcarbonyl)amino]thio­phene‐3‐carboxyl­ate. [] Additionally, researchers have explored its use in copper-mediated N-arylation reactions with organoboron reagents. []

Q2: Can you provide information about the structural characterization of Methyl 2-aminothiophene-3-carboxylate and its derivatives?

A2: While the provided abstracts lack specific spectroscopic data for Methyl 2-aminothiophene-3-carboxylate itself, its derivatives have been characterized using techniques like 1H NMR and MS spectrometry. [] For example, the crystal structure of Methyl 2‐[(ferrocenylcarbonyl)amino]thio­phene‐3‐carboxyl­ate has been determined, revealing a planar amido­thienylcarboxyl­ate moiety with an intramolecular N—H⋯O=Ccarboxyl­ate hydrogen bond. []

Q3: What biological activities have been investigated for compounds derived from Methyl 2-aminothiophene-3-carboxylate?

A3: Research indicates that certain thieno[2,3-d]pyrimidine derivatives synthesized from Methyl 2-aminothiophene-3-carboxylate exhibit promising antimicrobial activities. Specifically, these compounds have shown activity against both Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli). [] Furthermore, some derivatives displayed antifungal activity against Aspergillus Niger and Candida albicans. []

Q4: Are there any studies exploring the structure-activity relationship (SAR) of these compounds?

A4: While the provided abstracts don't delve deep into specific SAR data, they suggest that introducing various substituents at the 4-position of the thieno[2,3-d]pyrimidine core, as well as modifications on the benzamide moiety, can significantly influence the antimicrobial potency of the resulting compounds. [] This highlights the potential for further SAR investigations to optimize the biological activity of these derivatives.

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